Methyl (S)-2-(methylamino)butanoate
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Overview
Description
METHYL(2S)-2-(METHYLAMINO)BUTANOATE is an organic compound that belongs to the class of esters It is characterized by the presence of a methylamino group attached to the second carbon of a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL(2S)-2-(METHYLAMINO)BUTANOATE typically involves the esterification of 2-(methylamino)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(Methylamino)butanoic acid+MethanolH2SO4METHYL(2S)-2-(METHYLAMINO)BUTANOATE+Water
Industrial Production Methods
In an industrial setting, the production of METHYL(2S)-2-(METHYLAMINO)BUTANOATE may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable approach to ester synthesis .
Chemical Reactions Analysis
Types of Reactions
METHYL(2S)-2-(METHYLAMINO)BUTANOATE can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-(Methylamino)butanoic acid.
Reduction: 2-(Methylamino)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL(2S)-2-(METHYLAMINO)BUTANOATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL(2S)-2-(METHYLAMINO)BUTANOATE involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The methylamino group can interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
METHYL(2S)-2-(AMINO)BUTANOATE: Similar structure but lacks the methyl group on the amino group.
ETHYL(2S)-2-(METHYLAMINO)BUTANOATE: Similar structure but has an ethyl ester instead of a methyl ester.
Uniqueness
METHYL(2S)-2-(METHYLAMINO)BUTANOATE is unique due to the presence of both a methylamino group and a methyl ester group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and unique reactivity patterns in chemical reactions .
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
methyl (2S)-2-(methylamino)butanoate |
InChI |
InChI=1S/C6H13NO2/c1-4-5(7-2)6(8)9-3/h5,7H,4H2,1-3H3/t5-/m0/s1 |
InChI Key |
INBBIXRVEUBDRU-YFKPBYRVSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)OC)NC |
Canonical SMILES |
CCC(C(=O)OC)NC |
Origin of Product |
United States |
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